molecular formula C5H15IN2 B14279555 2-Amino-N,N,N-trimethylethan-1-aminium iodide CAS No. 130150-78-6

2-Amino-N,N,N-trimethylethan-1-aminium iodide

Cat. No.: B14279555
CAS No.: 130150-78-6
M. Wt: 230.09 g/mol
InChI Key: BTKVTCPNAUAQTR-UHFFFAOYSA-M
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Description

2-Amino-N,N,N-trimethylethan-1-aminium iodide is a quaternary ammonium salt. This compound is known for its water solubility and is derived from choline, an essential nutrient found in many foods. It is commonly used in organic synthesis and biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N,N,N-trimethylethan-1-aminium iodide typically involves the reaction of trimethylamine with ethylene oxide, followed by the addition of hydroiodic acid. The reaction conditions usually require a controlled temperature environment to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed under controlled conditions. The process is optimized for high yield and purity, often involving purification steps such as crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N,N,N-trimethylethan-1-aminium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted ammonium salts and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Amino-N,N,N-trimethylethan-1-aminium iodide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-N,N,N-trimethylethan-1-aminium iodide involves its interaction with biological membranes and enzymes. It acts as a source of choline, which is essential for the synthesis of acetylcholine, a neurotransmitter. This compound can influence various biochemical pathways, including those involved in cognitive function and liver metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-N,N,N-trimethylethan-1-aminium iodide is unique due to its specific iodide ion, which can influence its reactivity and solubility compared to other similar compounds. Its applications in both biochemical research and industrial processes highlight its versatility and importance .

Properties

CAS No.

130150-78-6

Molecular Formula

C5H15IN2

Molecular Weight

230.09 g/mol

IUPAC Name

2-aminoethyl(trimethyl)azanium;iodide

InChI

InChI=1S/C5H15N2.HI/c1-7(2,3)5-4-6;/h4-6H2,1-3H3;1H/q+1;/p-1

InChI Key

BTKVTCPNAUAQTR-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCN.[I-]

Origin of Product

United States

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